Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate
Overview
Description
Piperidine derivatives are a significant class of compounds with various applications in pharmaceuticals, organic synthesis, and material science. Their synthesis, structure, and properties are subjects of ongoing research.
Synthesis Analysis
Syntheses of related piperidine derivatives involve multi-step reactions, starting from simple precursors. For example, Dejia Kong et al. (2016) describe the synthesis of a tert-butyl piperidine carboxylate derivative through a three-step process with a total yield of 49.9% (Kong et al., 2016).
Molecular Structure Analysis
X-ray crystallography is a common technique for determining the molecular structure of piperidine derivatives. C. Didierjean et al. (2004) report the crystal structure of a tert-butyl piperidine carboxylate, highlighting the configuration and orientation of substituents on the piperidine ring (Didierjean et al., 2004).
Scientific Research Applications
Intermediate in Biologically Active Compounds : This compound is used as an intermediate in the synthesis of biologically active compounds, such as crizotinib, a drug used for the treatment of certain types of lung cancer (Kong et al., 2016).
Key Intermediate of Vandetanib : It serves as a key intermediate in the synthesis of Vandetanib, a medication used to treat thyroid cancer (Wang et al., 2015).
Structural Studies : X-ray studies have been conducted on derivatives of this compound to understand their molecular structure, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate (Didierjean et al., 2004).
Synthesis of Alkaloids : It is used in the stereoselective synthesis of alkaloids, such as sedridine, allosedridine, and coniine (Passarella et al., 2005).
Anticancer Drug Intermediate : This compound is an intermediate for small molecule anticancer drugs, highlighting its role in medicinal chemistry and drug development (Zhang et al., 2018).
Synthesis of Piperidine Derivatives : It is used in the synthesis of piperidine derivatives, which have various applications in chemical and pharmaceutical industries (Moskalenko & Boev, 2014).
Safety And Hazards
The safety and hazards associated with Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate are not well-documented. It is always recommended to handle chemical compounds with appropriate safety measures.
Future Directions
The future directions for the use of Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate are not well-documented. However, similar compounds are being used in the development of PROTACs, which are a promising area of research for targeted protein degradation1.
Please note that this analysis is based on the limited information available and may not fully represent the properties and potential applications of Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. Further research and studies are needed to provide a comprehensive understanding of this compound.
properties
IUPAC Name |
tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(13)7-9-14/h10,14H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVQOFUGXMVESU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408360 | |
Record name | Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | |
CAS RN |
118811-03-3 | |
Record name | Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc-2-(2-hydroxyethyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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